Cas no 1355969-68-4 (2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-)

2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-
-
- Inchi: 1S/C10H11F2NO/c1-10(2)5-13-8-3-6(11)7(12)4-9(8)14-10/h3-4,13H,5H2,1-2H3
- InChI Key: RMORJMJEZMSLMJ-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=1)NCC(C)(C)O2)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 222
- Topological Polar Surface Area: 21.3
- XLogP3: 2.5
2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-395452-2.5g |
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
1355969-68-4 | 2.5g |
$1940.0 | 2023-03-02 | ||
Enamine | EN300-395452-10.0g |
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
1355969-68-4 | 10.0g |
$3088.0 | 2023-03-02 | ||
Enamine | EN300-395452-5.0g |
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
1355969-68-4 | 5.0g |
$2456.0 | 2023-03-02 | ||
Enamine | EN300-395452-1.0g |
6,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine |
1355969-68-4 | 1.0g |
$936.0 | 2023-03-02 |
2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl- Related Literature
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-
Introduction to 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl (CAS No. 1355969-68-4) and Its Emerging Applications in Chemical Biology
The compound 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl (CAS No. 1355969-68-4) represents a fascinating molecule in the realm of chemical biology, characterized by its unique structural framework and promising pharmacological properties. This heterocyclic compound belongs to the benzoxazine class, a scaffold that has garnered significant attention due to its versatility in drug design and molecular recognition. The presence of difluoro and dimethyl substituents introduces specific electronic and steric effects that modulate its interactions with biological targets, making it a valuable candidate for further exploration.
In recent years, the benzoxazine core has been extensively studied for its potential in developing therapeutic agents. Its rigid bicyclic structure provides a stable platform for functionalization, enabling the creation of derivatives with tailored biological activities. The 6,7-difluoro substitution pattern enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development. This modification also imparts a unique electronic profile that can influence binding affinity and selectivity towards biological receptors.
One of the most compelling aspects of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl is its potential as a building block for novel bioactive molecules. Researchers have leveraged this scaffold to develop compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that benzoxazine derivatives can interact with enzymes and receptors involved in pathogenic processes. The dimethyl groups at the 2-position contribute to steric hindrance, which can fine-tune binding interactions and improve drug-like characteristics.
The fluorine atoms at the 6 and 7 positions play a pivotal role in modulating the compound's pharmacokinetic profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the context of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl, these fluorine atoms likely contribute to reducing susceptibility to degradation by cytochrome P450 enzymes. This property is particularly advantageous for designing long-acting drugs that require sustained bioavailability.
Recent advances in computational chemistry have enabled more precise predictions of molecular interactions involving this compound. Molecular docking studies suggest that derivatives of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl can bind effectively to targets such as kinases and transcription factors. These findings align with experimental observations where benzoxazine-based compounds have shown efficacy in preclinical models of various diseases. The combination of computational screening and experimental validation provides a robust framework for identifying promising candidates for further development.
The synthesis of 2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl involves multi-step organic transformations that highlight the synthetic versatility of benzoxazine scaffolds. Key synthetic strategies include cyclization reactions followed by functional group manipulations to introduce the desired substituents. The use of fluorinating agents allows for precise incorporation of the difluoro moiety while maintaining regioselectivity. These synthetic approaches are well-suited for scalable production and further derivatization efforts.
In conclusion,2H-1,4-Benzoxazine, 6,7-*difluoro*-,3,4-*dihydro*-,2,2-*dimethyl* (CAS No. 1355969-68-4) stands out as a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of substituents enhances its pharmacological profile by improving metabolic stability and binding affinity. As research continues to uncover new applications for benzoxazine derivatives, this molecule is poised to play a crucial role in developing next-generation therapeutic agents.
1355969-68-4 (2H-1,4-Benzoxazine, 6,7-difluoro-3,4-dihydro-2,2-dimethyl-) Related Products
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 4770-00-7(3-cyano-4-nitroindole)



